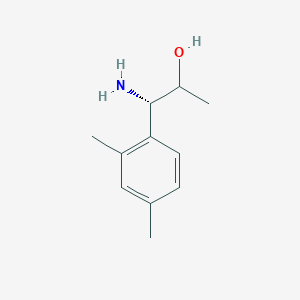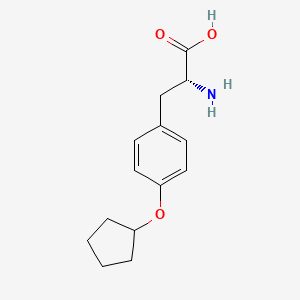
(2R)-2-Amino-3-(4-cyclopentyloxyphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Amino-3-(4-cyclopentyloxyphenyl)propanoic acid is a chiral amino acid derivative It is characterized by the presence of an amino group, a phenyl ring substituted with a cyclopentyloxy group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Amino-3-(4-cyclopentyloxyphenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-cyclopentyloxybenzaldehyde.
Aldol Condensation: The aldehyde undergoes an aldol condensation with a suitable amino acid derivative to form an intermediate.
Cyclization and Reduction: The intermediate is then cyclized and reduced to yield the desired this compound.
Industrial Production Methods: Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and the use of catalysts to enhance reaction efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Oxo derivatives of the compound.
Reduction: Reduced forms such as alcohols or amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(2R)-2-Amino-3-(4-cyclopentyloxyphenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R)-2-Amino-3-(4-cyclopentyloxyphenyl)propanoic acid involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, influencing signaling pathways and cellular responses. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- (2R)-2-Amino-3-(4-methoxyphenyl)propanoic acid
- (2R)-2-Amino-3-(4-ethoxyphenyl)propanoic acid
- (2R)-2-Amino-3-(4-propoxyphenyl)propanoic acid
Comparison:
- Structural Differences: The primary difference lies in the substituent on the phenyl ring (cyclopentyloxy vs. methoxy, ethoxy, propoxy).
- Unique Properties: (2R)-2-Amino-3-(4-cyclopentyloxyphenyl)propanoic acid is unique due to the cyclopentyloxy group, which may confer different steric and electronic properties, affecting its reactivity and interactions.
Properties
Molecular Formula |
C14H19NO3 |
|---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
(2R)-2-amino-3-(4-cyclopentyloxyphenyl)propanoic acid |
InChI |
InChI=1S/C14H19NO3/c15-13(14(16)17)9-10-5-7-12(8-6-10)18-11-3-1-2-4-11/h5-8,11,13H,1-4,9,15H2,(H,16,17)/t13-/m1/s1 |
InChI Key |
LTWHQHQKHFUXEW-CYBMUJFWSA-N |
Isomeric SMILES |
C1CCC(C1)OC2=CC=C(C=C2)C[C@H](C(=O)O)N |
Canonical SMILES |
C1CCC(C1)OC2=CC=C(C=C2)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13031474.png)
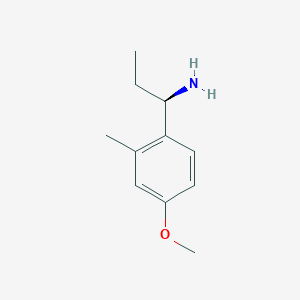
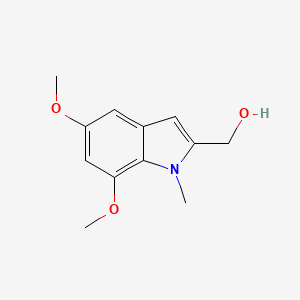
![(1S,2R)-1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13031501.png)


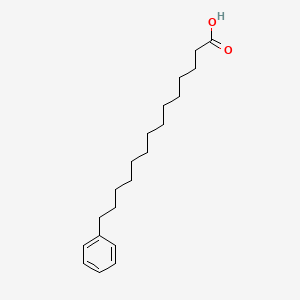
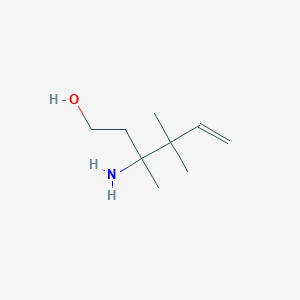
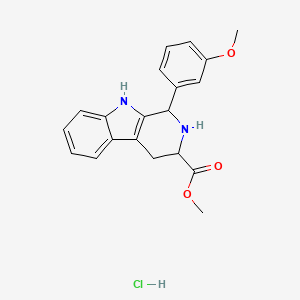
![4-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B13031550.png)
![2-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13031551.png)
![{2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine](/img/structure/B13031561.png)
